Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate is an organic compound with the molecular formula C19H15NO4S and a molecular weight of 353.39 g/mol . This compound is characterized by the presence of a thiophene ring, a benzoylamino group, and a phenoxy group, making it a complex and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate typically involves the esterification of 2-thiophenecarboxylic acid with methanol in the presence of a catalyst. The benzoylamino group is introduced through a nucleophilic substitution reaction involving 4-aminophenol and benzoyl chloride. The final step involves the coupling of the benzoylamino phenol derivative with the thiophene ester under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoylamino group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(benzoylamino)methoxy]benzoate: Similar in structure but with a methoxy group instead of a phenoxy group.
4-Hydroxy-2-quinolones: Share some structural similarities and are known for their biological activities.
Uniqueness
Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-(4-benzamidophenoxy)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-23-19(22)17-16(11-12-25-17)24-15-9-7-14(8-10-15)20-18(21)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCYFZVKPLUGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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